molecular formula C6H6BrF3O4 B15340594 a-Bromo-a-trifluoroacetyl-g-butyrolactone, hydrate

a-Bromo-a-trifluoroacetyl-g-butyrolactone, hydrate

Katalognummer: B15340594
Molekulargewicht: 279.01 g/mol
InChI-Schlüssel: GLYKEIBJIMCBEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate is a chemical compound that belongs to the class of gamma-butyrolactones. Gamma-butyrolactones are five-membered lactone rings containing an ester functionality. This compound is characterized by the presence of bromine and trifluoroacetyl groups, which impart unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and trifluoroacetic anhydride under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form alpha-trifluoroacetyl-gamma-butyrolactone.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted gamma-butyrolactones, reduced lactones, and oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate involves its reactivity with nucleophiles and electrophiles. The bromine and trifluoroacetyl groups play a crucial role in its chemical behavior. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Alpha-Bromo-gamma-butyrolactone: Similar structure but lacks the trifluoroacetyl group.

    Alpha-Trifluoroacetyl-gamma-butyrolactone: Similar structure but lacks the bromine atom.

    Gamma-butyrolactone: The parent compound without any substituents.

Uniqueness

Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate is unique due to the presence of both bromine and trifluoroacetyl groups, which impart distinct reactivity and properties. This makes it a valuable compound for various chemical transformations and applications .

Eigenschaften

Molekularformel

C6H6BrF3O4

Molekulargewicht

279.01 g/mol

IUPAC-Name

3-bromo-3-(2,2,2-trifluoroacetyl)oxolan-2-one;hydrate

InChI

InChI=1S/C6H4BrF3O3.H2O/c7-5(1-2-13-4(5)12)3(11)6(8,9)10;/h1-2H2;1H2

InChI-Schlüssel

GLYKEIBJIMCBEJ-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)C1(C(=O)C(F)(F)F)Br.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.